molecular formula C24H26NO6- B12368709 L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester

Cat. No.: B12368709
M. Wt: 424.5 g/mol
InChI Key: RCQRXYWDDVULAP-FQEVSTJZSA-M
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Description

Properties

Molecular Formula

C24H26NO6-

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/p-1/t20-/m0/s1

InChI Key

RCQRXYWDDVULAP-FQEVSTJZSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester typically involves the protection of the amino group of L-glutamic acid using a tert-butoxycarbonyl (Boc) group. The carboxyl group is then esterified with 9H-fluoren-9-ylmethanol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient use of reagents .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester primarily involves its role as a protecting group. The Boc group protects the amino group of L-glutamic acid during peptide synthesis, preventing side reactions. The ester bond with 9H-fluoren-9-ylmethanol provides stability and can be selectively cleaved under specific conditions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester
  • CAS No.: 123417-18-5
  • Molecular Formula: C₁₅H₂₁NO₄
  • Molecular Weight : 295.33 g/mol (approximate)
  • Synonyms: BOC-GLU(OFM)-OH, N-α-tert-butyloxycarbonyl-L-glutamic acid γ-fluorenylmethyl ester

Structural Features :

  • The compound incorporates two orthogonal protecting groups:
    • N-terminal : tert-butoxycarbonyl (BOC), which is acid-labile and removed via trifluoroacetic acid (TFA) .
    • γ-carboxyl group : 9-fluorenylmethyl (Fm) ester, which is base-sensitive and cleaved under mild basic conditions (e.g., piperidine) .

Structural and Functional Variations

The following table summarizes key derivatives of L-glutamic acid with distinct protecting groups:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound : BOC-GLU(OFM)-OH 123417-18-5 C₁₅H₂₁NO₄ 295.33 Orthogonal BOC (N-terminal) and Fm (γ-ester) protection
L-Glutamic acid, N-Fmoc-, 1-tert-butyl 5-benzyl ester 157108-58-2 C₃₁H₃₃NO₆ 515.60 Dual ester protection (tert-butyl and benzyl); bulky groups enhance stability
L-Glutamic acid, N-Fmoc-, 5-(1-methyl-1-phenylethyl) ester 200616-39-3 C₂₈H₂₇NO₆ 473.52 Sterically hindered 2-phenylisopropyl ester; resistant to premature hydrolysis
L-Glutamic acid, N-Fmoc-, 5-[2-(2-methoxyethoxy)ethyl] ester 105292-77-1 C₂₅H₂₈NO₈ 470.49 Polyethylene glycol (PEG)-like ester; improves aqueous solubility
L-Glutamic acid, N-Fmoc-, 5-tert-butyl ester 71989-18-9 C₂₄H₂₇NO₆ 425.47 tert-Butyl ester for acid stability; compatible with Fmoc-based SPPS
L-Glutamic acid, N-Fmoc-N-methyl-, 5-benzyl ester 1448903-45-4 C₂₈H₂₇NO₆ 473.52 N-methylation reduces hydrogen bonding; benzyl ester requires hydrogenolysis
N-Fmoc-L-glutamic acid γ-tert-butyl α-pentafluorophenyl ester 86061-04-3 C₃₀H₂₆F₅NO₆ 591.53 Pentafluorophenyl (PFP) ester as an activating group for amide bond formation

Key Comparative Analysis

Protection Strategies and Reactivity :
  • BOC vs. Fmoc :

    • The target compound uses BOC for N-terminal protection, which is stable under basic conditions but cleaved by acids. In contrast, Fmoc (fluorenylmethoxycarbonyl) derivatives (e.g., CAS 157108-58-2) are base-labile, enabling milder deprotection .
    • Fmoc-based compounds (e.g., CAS 71989-18-9) are preferred in modern SPPS due to compatibility with acid-sensitive residues .
  • Ester Group Variations: tert-Butyl Esters (e.g., CAS 71989-18-9): Highly stable under acidic and basic conditions, requiring strong acids (e.g., TFA) for cleavage . Benzyl Esters (e.g., CAS 157108-58-2): Cleaved via hydrogenolysis (H₂/Pd), limiting use in hydrogenation-sensitive contexts . Pentafluorophenyl (PFP) Esters (e.g., CAS 86061-04-3): Act as activated esters, accelerating coupling reactions in peptide synthesis .
Solubility and Handling :
  • Hydrophobic Groups : tert-Butyl (e.g., CAS 71989-18-9) and benzyl esters (e.g., CAS 157108-58-2) reduce solubility in aqueous media, necessitating organic solvents like DMF or dichloromethane .
  • Hydrophilic Modifications : The PEG-like ester in CAS 105292-77-1 enhances solubility, facilitating reactions in mixed solvent systems .

Biological Activity

L-Glutamic acid, a non-essential amino acid, plays a crucial role in various biological processes, including neurotransmission and metabolism. The compound in focus, L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester, exhibits unique properties that enhance its biological activity. This article delves into its biological activity, structural characteristics, and potential applications, supported by relevant data tables and research findings.

Structural Characteristics

The compound is characterized by the following structural features:

  • IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
  • Molecular Formula : C24H27NO6
  • Molecular Weight : 425.47 g/mol

Neurotransmission and Receptor Interaction

L-Glutamic acid is the primary excitatory neurotransmitter in the central nervous system. Its derivatives have been studied for their potential to modulate glutamate receptors, particularly NMDA and AMPA receptors. The esterification of L-glutamic acid enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier (BBB) and interact with these receptors.

Research Findings :

  • In Vitro Studies : In vitro assays demonstrated that derivatives of L-glutamic acid can enhance synaptic transmission by modulating receptor activity. For instance, certain esters showed increased potency in activating NMDA receptors compared to their parent compounds .
  • Neuroprotective Effects : Some studies suggest that modified glutamic acids may exhibit neuroprotective properties by reducing excitotoxicity associated with excessive glutamate release in neurodegenerative diseases like Alzheimer's and Parkinson's .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of L-glutamic acid esters indicates favorable absorption and distribution characteristics:

PropertyValue
Lipophilicity (cLogP)Increased with esterification
Stability in GI TractHigh stability observed
Plasma Half-lifeVariable; dependent on ester chain length

Case Studies :

  • A recent study highlighted the metabolic stability of specific prodrugs derived from L-glutamic acid in gastrointestinal (GI) tissues. These prodrugs demonstrated >50% stability after one hour in mouse plasma, indicating their potential for therapeutic applications .

Applications in Medicine

The unique properties of L-glutamic acid esters open avenues for various medical applications:

  • Antineoplastic Agents : Certain derivatives are being explored as prodrugs for delivering active compounds to tumor sites effectively. For instance, a derivative showed preferential distribution to tumors while minimizing systemic exposure .
  • Neuroprotective Drugs : Given their ability to modulate glutamate receptor activity, these compounds may be developed as treatments for conditions characterized by glutamate dysregulation.

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